L-Psicose

Description

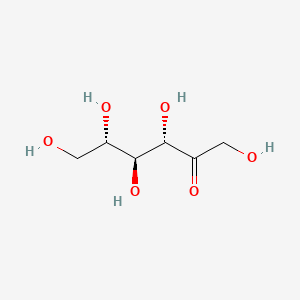

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-ZXEDONINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474831 | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16354-64-6 | |

| Record name | Psicose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Psicose can be synthesized through enzymatic isomerization of D-fructose. The primary method involves the use of D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to this compound. This reaction typically occurs under mild conditions, with optimal temperatures around 55°C and a pH of 7.5 .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce this compound from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps. This method has shown promising yields and is considered a sustainable alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Key Data:

This method achieves high stereoselectivity, with this compound constituting up to 67% of total ketoses under optimized enzyme ratios .

Epimerization Reactions

This compound is produced via enzymatic epimerization of related sugars:

-

D-Tagatose 3-Epimerase (DTE) : Catalyzes the C-3 epimerization of L-rhamnulose (6-deoxy-L-fructose) to 6-deoxy-L-psicose.

-

L-Rhamnose Isomerase (RhaI) : Converts L-rhamnose to L-rhamnulose, enabling subsequent epimerization.

Example Pathway:

-

Isomerization : L-Rhamnose → L-Rhamnulose (RhaI).

-

Epimerization : L-Rhamnulose → 6-Deoxy-L-psicose (DTE).

-

Phosphorylation/Dephoѕphorylation : Selective phosphorylation (fructose kinase) and hydrolysis (acid phosphatase) yield 6-deoxy-L-psicose with 81% efficiency .

Phosphorylation and Dephosphorylation

Phosphorylation is critical in stabilizing intermediates:

-

Fructose Kinase (HK) : Phosphorylates 6-deoxy-L-psicose at C-1, forming 6-deoxy-L-psicose-1-phosphate.

-

Acid Phosphatase (AphA) : Hydrolyzes the phosphate group to regenerate free this compound derivatives.

Reaction Efficiency:

| Step | Enzyme | Substrate | Yield/Activity |

|---|---|---|---|

| Phosphorylation | HK | 6-Deoxy-L-psicose | 95% substrate conversion |

| Dephosphorylation | AphA | 6-Deoxy-L-psicose-1-P | 81% final yield |

Industrial-Scale Production

Engineered microbial strains (e.g., Corynebacterium glutamicum) enable large-scale synthesis:

-

Recombinant Pathways : Co-expression of fbaA (fructose-bisphosphate aldolase), gatY (tagatose-1,6-bisphosphate aldolase), and yqaB (phosphatase) genes.

-

Optimization : Adjusting promoter strength and gene order enhances enzyme activity (e.g., BGatY activity increased 1.5-fold with trc promoter) .

Challenges:

-

Substrate Instability : DHAP degrades rapidly, necessitating real-time synthesis in cascading systems .

-

Enzyme Engineering : Mutations (e.g., Lys-152 in Agrobacterium sp. D-psicose 3-epimerase) reduce activity by 70%, highlighting residue importance .

Structural and Mechanistic Insights

-

Active Site Interactions : Lys-152 in Agrobacterium sp. D-psicose 3-epimerase stabilizes the transition state during epimerization .

-

SMILES Notation :

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O(PubChem CID 11961810) . -

Thermostability : Bacillus sp. D-allulose 3-epimerase retains 80% activity after 24 h at 50°C, relevant for this compound analogs .

Scientific Research Applications

Anti-Viral Properties

A significant study demonstrated the efficacy of L-psicose in treating herpes simplex keratitis (HSK) in a murine model. The research indicated that topical application of this compound significantly reduced the severity of HSK by inhibiting the adsorption of the herpes simplex virus type 1 (HSV-1) to host cells. The IC50 and IC90 values for this compound were found to be 99.51 mM and 166.48 mM, respectively .

Table 1: Efficacy of this compound Against HSV-1

| Method | IC50 (mM) | IC90 (mM) |

|---|---|---|

| This compound | 99.51 | 166.48 |

| ApoEdp peptide | 0.4 | 0.55 |

Blood Glucose Regulation

This compound has been studied for its potential to regulate postprandial blood glucose levels. Clinical trials have shown that ingestion of this compound can significantly suppress blood glucose elevation after meals, particularly in individuals with borderline diabetes .

Table 2: Blood Glucose Levels Post-Ingestion of this compound

| Time (minutes) | Blood Glucose Level (mg/dL) |

|---|---|

| Fasting | X |

| 30 | X - decrease |

| 60 | X - decrease |

| 90 | X |

| 120 | X |

Low-Calorie Sweetener

Due to its low caloric value and sweetness comparable to sucrose, this compound is being explored as a sugar substitute in food products. Its ability to mimic sugar's taste without contributing significantly to caloric intake makes it an appealing option for products aimed at reducing sugar consumption.

Enzymatic Synthesis and Production

Recent advancements in enzymatic synthesis have facilitated the production of this compound from more readily available sugars like L-rhamnose. A two-step enzymatic process involving isomerization and epimerization has been developed, yielding high purity and efficiency .

Table 3: Enzymatic Synthesis Process Overview

| Step | Enzyme Involved | Yield (%) |

|---|---|---|

| Isomerization | Rhamnose Isomerase | X |

| Epimerization | D-Tagatose 3-Epimerase | X |

| Final Yield | - | 81% |

Future Research Directions

The potential applications of this compound are vast, and ongoing research aims to uncover additional therapeutic uses and improve production methods. Future studies may focus on:

- Exploring the effects of this compound on other metabolic disorders.

- Investigating its role in weight management and obesity prevention.

- Developing novel formulations for enhanced bioavailability in pharmaceutical applications.

Mechanism of Action

L-Psicose is often compared with other rare sugars such as L-sorbose, L-allose, and D-tagatose. While all these compounds share similar structural features, this compound stands out due to its unique sweetness profile and minimal caloric contribution. Additionally, this compound has shown distinct physiological effects, such as its ability to reduce blood glucose levels and its neuroprotective properties .

Comparison with Similar Compounds

Structural Analogs: D-Psicose (D-Allulose) and D-Fructose

L-Psicose shares structural homology with D-Psicose (D-allulose) and D-fructose, differing only in stereochemical configuration (Table 1).

Table 1: Structural and Physicochemical Comparison

| Property | This compound | D-Psicose (D-Allulose) | D-Fructose |

|---|---|---|---|

| IUPAC Name | (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

| Melting Point | 95–98°C | 92–94°C | 103°C |

| Sweetness (vs. Sucrose) | 50% | 70% | 120% |

| Solubility (g/100 mL) | 58 (20°C) | 62 (20°C) | 375 (20°C) |

| Caloric Value | 0.4 kcal/g | 0.4 kcal/g | 4 kcal/g |

| Glycemic Index | 0 | 0 | 19 |

Key Findings :

- Stereochemical Impact : Despite near-identical molecular weights, this compound exhibits lower solubility and sweetness than D-Psicose and D-fructose due to its L-configuration, which affects receptor binding in taste perception .

- Metabolic Pathways : Both L- and D-Psicose are poorly absorbed in the small intestine but diverge in microbial fermentation. D-Psicose is partially metabolized by gut microbiota to short-chain fatty acids, whereas this compound shows slower fermentation rates in vitro .

Functional Analogs: Tagatose and Sorbose

This compound is often compared to other rare sugars like D-tagatose and L-sorbose for their shared applications in low-calorie sweeteners and prebiotics (Table 2).

Table 2: Functional Comparison with Rare Sugars

| Property | This compound | D-Tagatose | L-Sorbose |

|---|---|---|---|

| Source | Enzymatic synthesis | Dairy byproducts | Rowan berries |

| Sweetness (vs. Sucrose) | 50% | 92% | 60% |

| Prebiotic Activity | Moderate | High | Low |

| Antioxidant Capacity | Weak | Moderate | High |

| Regulatory Status | GRN 935 (FDA) | GRN 000362 (FDA) | GRAS (FDA) |

Key Findings :

- Prebiotic Potential: D-Tagatose outperforms this compound in stimulating beneficial bifidobacteria, attributed to its higher solubility and microbial uptake efficiency .

- Thermal Stability : this compound exhibits superior stability in high-temperature processing compared to L-sorbose, making it preferable for baked goods .

Biological Activity

L-Psicose, a rare sugar and an epimer of D-fructose, has garnered attention for its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antiviral effects, metabolic implications, and enzymatic transformations.

Antiviral Activity

One of the most significant findings regarding this compound is its antiviral activity against herpes simplex virus type 1 (HSV-1) . A study demonstrated that this compound inhibits HSV-1 adsorption to cell surfaces, which is crucial for viral entry. The effective concentrations were determined as follows:

| Activity | IC50 (mM) | IC90 (mM) |

|---|---|---|

| This compound | 99.51 | 166.48 |

| ApoEdp Peptide | 0.4 | 0.55 |

The study showed that this compound could significantly reduce the number of HSV-1 infected plaques in vitro, indicating its potential as a therapeutic agent against viral infections . In vivo tests using a mouse model confirmed that topical application of 200 mM this compound effectively inhibited corneal opacity and reduced viral shedding without toxicity to the eyes .

Metabolic Implications

This compound is also recognized for its role in metabolism, particularly in the context of obesity and diabetes management. It is known to have a low glycemic index, making it a suitable sugar substitute for diabetic patients. Research indicates that this compound may help regulate blood glucose levels and improve insulin sensitivity by modulating glucose metabolism pathways.

Enzymatic Transformations

This compound serves as a substrate for various enzymatic reactions, which can lead to the production of other valuable sugars. For example:

- Conversion to L-Tagatose : Enterobacter aerogenes can convert this compound directly into L-tagatose through microbial reduction followed by oxidation processes .

- Production of Other Sugars : Immobilized enzymes have been shown to convert this compound into L-allose with high efficiency over multiple uses, highlighting its potential in biotechnological applications .

Case Studies

Several studies have explored the biological applications of this compound:

- HSV-1 Inhibition : A detailed investigation into the mechanism of action revealed that this compound blocks viral adsorption, effectively preventing infection at cellular levels .

- Metabolic Studies : Clinical trials assessing the impact of this compound on glycemic control in diabetic patients showed promising results, suggesting its incorporation into dietary regimens could be beneficial .

Q & A

Basic Research Questions

Q. How can researchers establish a foundational hypothesis for studying L-Psicose’s metabolic effects in mammalian models?

- Methodology : Use the PICO framework to structure the hypothesis:

- Population : Define the model (e.g., murine hepatocytes, human cell lines).

- Intervention : Specify this compound dosage, administration route (e.g., oral gavage, in vitro incubation).

- Comparison : Control groups (e.g., D-Psicose, sucrose, or untreated cells).

- Outcome : Quantify metabolic markers (e.g., glucose uptake, ATP levels) .

Q. What experimental designs are appropriate for initial investigations into this compound’s enzymatic inhibition properties?

- Methodology :

- In vitro assays : Use purified enzymes (e.g., α-glucosidase) with Michaelis-Menten kinetics to measure inhibition constants (Kᵢ).

- Positive controls : Compare to known inhibitors like acarbose.

- Replicates : Include triplicate measurements to assess variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s prebiotic efficacy across in vivo studies?

- Methodology :

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to compare studies. Stratify by variables: host species, gut microbiota composition, and this compound purity (>98% vs. lower grades).

- Contradiction Analysis : Identify confounders (e.g., dietary fiber content in animal feed) using multivariable regression .

- Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO 20976-1 for in vitro fermentation) .

Q. What strategies optimize the synthesis of this compound for high-purity applications in mechanistic studies?

- Methodology :

- Enzymatic Synthesis : Use ketose 3-epimerases (e.g., from Clostridium scindens) with immobilized enzyme reactors. Monitor yield via HPLC (C18 column, RI detection).

- Purification Protocols : Apply ion-exchange chromatography (e.g., Dowex 1X8 resin) and lyophilization. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

- Quality Control : Include batch-to-batch consistency metrics (RSD < 5%) and endotoxin testing for in vivo applications .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity in transgenic models?

- Methodology :

- Population : Use heterozygous knockouts (e.g., Lepr^db/+ mice) to model metabolic susceptibility.

- Intervention : Administer this compound ad libitum (5% w/v in drinking water) over 12 weeks.

- Outcome : Measure organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine).

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare reporting .

Methodological Frameworks for Rigorous Inquiry

Q. What frameworks ensure reproducibility in this compound research?

- FINER Criteria : Evaluate feasibility (sample size, funding), novelty (vs. prior D-Psicose studies), and relevance (diabetes therapeutics).

- Data Transparency : Share raw datasets (e.g., via Zenodo) and detailed protocols (e.g., stepwise HPLC conditions) in supplementary materials .

Q. How can systematic reviews address gaps in this compound’s role in glycation inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.